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molecular formula C16H20N2O2 B069140 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione CAS No. 189333-48-0

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Cat. No. B069140
M. Wt: 272.34 g/mol
InChI Key: MZOUQZZYZKEBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039460B2

Procedure details

Urea (242 mg, 4.03 mmol) was added to 2,2′-(1-benzylpiperidine-4,4-diyl)diacetic acid (390 mg, 1.34 mmol). The mixture was heated to 160° C. After 3 h, additional urea (242 mg, 4.03 mmol) was added and the mixture was heated to 185° C. After 18 h, additional urea (242 mg, 4.03 mmol) was added. After 48 h, the reaction mixture was allowed to cool to ambient temperature and ethanol was added. After 1 h, the mixture was filtered and solid was washed with ethanol. Saturated aqueous sodium bicarbonate was added to the solid and the suspended solution was stirred until gas release was complete. The mixture was filtered and the solid was washed with water, and concentrated to give the title compound (380 mg). MS 273.1 (M+1).
Name
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
242 mg
Type
reactant
Reaction Step Two
Name
Quantity
242 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]([NH2:4])=[O:3].[CH2:5]([N:12]1[CH2:17][CH2:16][C:15]([CH2:22]C(O)=O)([CH2:18][C:19](O)=[O:20])[CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(O)C>[CH2:5]([N:12]1[CH2:13][CH2:14][C:15]2([CH2:22][C:2](=[O:3])[NH:4][C:19](=[O:20])[CH2:18]2)[CH2:16][CH2:17]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
242 mg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
390 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(CC(=O)O)CC(=O)O
Step Two
Name
Quantity
242 mg
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
242 mg
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the suspended solution was stirred until gas release
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 185° C
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
WAIT
Type
WAIT
Details
After 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
solid was washed with ethanol
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate was added to the solid
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC2(CC(NC(C2)=O)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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